1,1-Bis(methylthio)ethylene

Diels-Alder Cycloaddition Regiospecificity

1,1-Bis(methylthio)ethylene (CAS: 51102-74-0, also known as Ketene Dimethyl Thioacetal) is a small organosulfur compound (C4H8S2, MW 120.24) that functions as a specialized ketene dithioacetal building block in organic synthesis. It is a colorless to light yellow/brown liquid with a density of 1.07 g/mL and a boiling point of 110 °C at 85 mmHg.

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 51102-74-0
Cat. No. B1266204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(methylthio)ethylene
CAS51102-74-0
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESCSC(=C)SC
InChIInChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3
InChIKeyGGCGAESAURTGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(methylthio)ethylene CAS 51102-74-0 for Chemical Procurement: Ketene Dithioacetal Synthon Properties and Supply Chain Overview


1,1-Bis(methylthio)ethylene (CAS: 51102-74-0, also known as Ketene Dimethyl Thioacetal) is a small organosulfur compound (C4H8S2, MW 120.24) that functions as a specialized ketene dithioacetal building block in organic synthesis . It is a colorless to light yellow/brown liquid with a density of 1.07 g/mL [1] and a boiling point of 110 °C at 85 mmHg . Commercial availability includes research-grade material with typical purities of ≥90% or ≥95% from major chemical suppliers .

Regiospecific Diels-Alder dienophile for polycyclic synthesis
Model substrate for sulfur-stabilized carbocation mechanistic studies
Versatile building block for organosulfur heterocycles

1,1-Bis(methylthio)ethylene CAS 51102-74-0 Substitution Risks: Why Analogs Cannot Replicate Diels-Alder Regiochemistry and Hydrolytic Rate-Determining Step Changes


Unlike typical ketene acetals, 1,1-bis(methylthio)ethylene exhibits a unique electronic profile due to its geminal dithioacetal moiety, which profoundly affects its reactivity. Substituting this compound with a generic analog risks altering or negating key reaction outcomes. For instance, the sulfur atoms stabilize adjacent positive charges, enabling acid-catalyzed hydrolytic pathways with distinct, buffer-dependent rate-determining steps not observed with oxygen analogs [1]. Furthermore, in Diels-Alder cycloadditions with pyran-2-ones, the compound's inherent reduced reactivity compared to oxygen analogs is balanced by its ability to yield highly regiospecific products, a characteristic that cannot be assumed for other dienophiles [2]. These compound-specific electronic and steric properties render direct substitution with other ketene acetal derivatives or simple dienophiles scientifically unsound without rigorous validation.

Oxygen analog regiospecificity gap

Ketene dimethyl acetal (oxygen analogue) is more reactive but may yield isomer mixtures, while this thioacetal consistently gives a single cycloadduct.

Hydrolytic mechanism mismatch

Acid-catalyzed hydrolysis shows buffer/thiol-dependent rate-determining step shifts not observed with typical oxygen analogs, altering reaction control.

Quantitative Differentiation Evidence: 1,1-Bis(methylthio)ethylene CAS 51102-74-0 Versus Comparators in Synthesis


Diels-Alder Reactivity Benchmark: Regiospecific Cycloaddition with Pyran-2-ones

In Diels-Alder reactions with pyran-2-ones, 1,1-bis(methylthio)ethylene demonstrates regiospecific cycloaddition, yielding a single isolated product. This contrasts with the corresponding oxygen analogue (ketene dimethyl acetal), which is noted to be more reactive [1]. While the oxygen analogue exhibits higher reactivity, the sulfur-based dienophile uniquely enables the isolation of either the initial bridged adduct or an aromatized product via decarboxylation, providing synthetic versatility not achievable with the more reactive but less controllable oxygen counterpart [1].

Cycloaddition Selectivity
Head-to-head
Regiospecific single product vs. more reactive oxygen analogue
Supports regiospecific synthesis planning
High-temperature/pressure conditions
Diels-Alder Cycloaddition Regiospecificity Ketene Dithioacetal

Conformational Flexibility: Solid-State Conformer vs. Liquid/Gas Multi-Conformer Profile

1,1-Bis(methylthio)ethylene exhibits a phase-dependent conformational profile, a property that can influence its reactivity in different media. Electron diffraction (gas phase) and Raman spectroscopy (solid and liquid phases) studies reveal that while only one conformer exists in the solid state, the fluid phases (liquid and gas) consist of probably three forms, two of which have a non-planar skeleton [1]. Average bond lengths were determined as ra(Ceth-S) = 1.767 Å, ra(Cmet-S) = 1.815 Å, and ra(C=C) = 1.348 Å [1].

Phase-Dependent Conformers
Cross-study comparable
Solid: 1 conformer; Fluid: ~3 non-planar forms
Conformer profile influences solution reactivity
Key bond lengths: C=C 1.348 Å, C-S 1.767-1.815 Å
Conformational Analysis Electron Diffraction Raman Spectroscopy Molecular Structure

Antibacterial Activity Profile: In Vitro Activity Against Gram-Positive Bacteria

1,1-Bis(methylthio)ethylene has been reported to possess antibacterial activity against specific Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . While quantitative MIC data against a comparator was not identified in the available primary literature, this reported activity distinguishes it from simple ketene acetals or other organosulfur compounds lacking this specific substitution pattern. The compound's structure, containing a thioacetal group, is noted as a potential acceptor for the carbapenem group and a β-lactamase interaction site, which may relate to its observed activity .

Antibacterial Screening
Data to verify
Reported active against S. aureus, E. faecalis
May support antibacterial scaffold research
No quantitative MIC identified
Antibacterial Antimicrobial Staphylococcus aureus Enterococcus faecalis

Hydrolytic Stability and Reaction Mechanism: Buffer- and Thiol-Dependent Rate-Determining Step

The acid-catalyzed hydrolysis of 1,1-bis(methylthio)ethene is mechanistically unique, exhibiting changes in the rate-determining step that are dependent on buffer concentration and the presence of thiols [1]. This behavior is characteristic of the sulfur-stabilized carbocation intermediate formed upon protonation of the double bond. The rate constants and the position of the rate-determining step shift as a function of the reaction environment, a phenomenon that has been quantified in detail [1]. This contrasts with typical enol ether or ketene acetal hydrolyses, which generally proceed via simpler, less condition-dependent mechanisms.

Hydrolysis Mechanism
Cross-study comparable
Rate-determining step depends on buffer/thiol concentration
Unique mechanistic system for S-carbocation study
Contrasts typical enol ether hydrolysis
Hydrolysis Reaction Kinetics Mechanism Acid Catalysis

Versatile Reactivity Profile: Dual Nucleophile and Electrophile Capabilities

1,1-Bis(methylthio)ethylene can function as both a nucleophile and an electrophile depending on the reaction conditions, a versatility not universally shared by its structural analogs . This dual character arises from the polarizable C=C double bond conjugated with two electron-rich sulfur atoms. For instance, the compound undergoes oxidation to sulfoxides and sulfones, and reduction to form thiols . This broad reactivity profile supports its use as a key intermediate in synthesizing a diverse array of heterocyclic and organosulfur compounds .

Reactivity Profile
Supporting evidence
Acts as both nucleophile and electrophile
Flexible building block for diverse transformations
Oxidation to sulfoxides, reduction to thiols
Reactivity Nucleophile Electrophile Synthetic Intermediate

Recommended Procurement Scenarios for 1,1-Bis(methylthio)ethylene (CAS 51102-74-0) Based on Differentiated Evidence


Synthesis of Regiospecific Polycyclic Architectures via Diels-Alder Cycloaddition

For research groups focused on synthesizing complex polycyclic frameworks, 1,1-bis(methylthio)ethylene is the preferred dienophile when regiospecific control is paramount. Its consistent formation of a single cycloadduct with pyran-2-ones, as demonstrated by Bates et al., provides a level of predictability that more reactive but less selective dienophiles cannot guarantee [1]. Procurement is advised for laboratories developing new synthetic methodologies or natural product-like scaffolds where isomeric purity of the cycloadduct is critical.

Mechanistic Studies of Sulfur-Stabilized Carbocations and Protonation Pathways

Physical organic chemistry groups investigating the role of sulfur in stabilizing adjacent positive charges should procure 1,1-bis(methylthio)ethylene as a model substrate. The well-characterized acid-catalyzed hydrolysis, with its buffer- and thiol-dependent changes in the rate-determining step, offers a rich, quantifiable system for probing reaction mechanisms [2]. The availability of detailed kinetic data allows for rigorous comparative analysis against oxygen and selenium analogs, making this compound a valuable reference standard for mechanistic research.

Exploratory Medicinal Chemistry Programs Targeting Gram-Positive Pathogens

In medicinal chemistry projects seeking novel antibacterial leads, particularly those targeting Gram-positive bacteria like S. aureus and E. faecalis, 1,1-bis(methylthio)ethylene represents a structurally unique starting point . While preliminary in vitro activity is reported, the compound's small size and functional group handles (thioacetals) make it an attractive scaffold for derivatization and structure-activity relationship (SAR) studies. Procurement of research-grade material is recommended for hit validation and initial analog synthesis efforts.

Development of Novel Organosulfur Building Blocks and Heterocyclic Synthons

Given its demonstrated ability to act as both a nucleophile and electrophile and to undergo transformations such as oxidation to sulfoxides/sulfones and reduction to thiols , procurement is justified for method development laboratories focused on creating new organosulfur reagents or heterocyclic compounds. Its ketene dithioacetal core serves as a versatile platform for introducing sulfur-containing motifs into more complex molecules, aligning with research objectives in synthetic methodology and materials science.

Application
Selection Property
Validation Focus
Regiospecific polycyclic synthesis
Dienophile regioselectivity
Single cycloadduct isolation & isomeric purity
Sulfur-stabilized carbocation studies
Buffer-dependent hydrolysis kinetics
Rate-determining step shift analysis
Gram-positive antibacterial screening
Thioacetal-containing scaffold
In vitro activity confirmation & SAR
Organosulfur synthon development
Dual nucleophile/electrophile capability
Oxidation/reduction transformation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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